Butyl 4-[(4-nitrobenzoyl)amino]benzoate
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Overview
Description
Butyl 4-[(4-nitrobenzoyl)amino]benzoate: is an organic compound with a complex structure, featuring both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or amines in an appropriate solvent.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, aiding in the formation of complex molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and inhibition due to its structural complexity.
Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents, particularly in targeting specific biochemical pathways.
Industry:
Mechanism of Action
The mechanism by which Butyl 4-[(4-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Butyl 4-aminobenzoate: This compound is similar in structure but lacks the nitro group, making it less reactive in redox reactions.
Butyl 4-nitrobenzoate: This compound is an intermediate in the synthesis of Butyl 4-[(4-nitrobenzoyl)amino]benzoate and shares similar reactivity patterns.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, allowing it to participate in a wider range of chemical reactions and making it versatile for various applications .
Properties
CAS No. |
42421-51-2 |
---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
butyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)14-4-8-15(9-5-14)19-17(21)13-6-10-16(11-7-13)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
QUOWIDUMJLSPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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